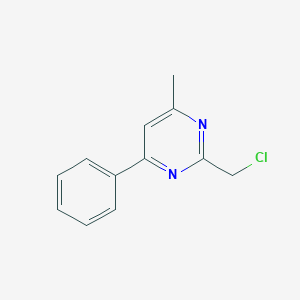
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol is a complex organic compound characterized by its unique structure, which includes multiple ether and amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol typically involves multi-step organic reactions. One common method includes the reaction of diethylamine with ethylene oxide under controlled conditions to form the intermediate compounds, which are then further reacted to form the final product. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides and strong bases are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl ether derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of ether and amine groups allows it to form hydrogen bonds and coordinate with metal ions, affecting its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,12-Dimethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol
- 6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid
- Dimethyl 6,6’-((2,2,13,13-tetramethyl-4,11-dioxo-3,12-dioxa-6,9-diazatetradecane-6,9-diyl)bis(methylene))dipicolinate
Uniqueness
2,13-Diethyl-6,9-dioxa-3,12-diazatetradecane-1,14-diol is unique due to its specific arrangement of ether and amine groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88328-37-4 |
|---|---|
Fórmula molecular |
C14H32N2O4 |
Peso molecular |
292.41 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(1-hydroxybutan-2-ylamino)ethoxy]ethoxy]ethylamino]butan-1-ol |
InChI |
InChI=1S/C14H32N2O4/c1-3-13(11-17)15-5-7-19-9-10-20-8-6-16-14(4-2)12-18/h13-18H,3-12H2,1-2H3 |
Clave InChI |
CFGYNSRFSFTKIH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCCOCCOCCNC(CC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
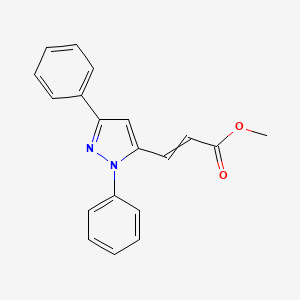

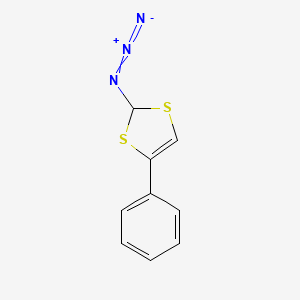
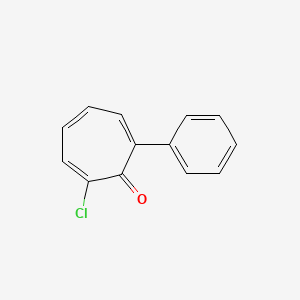
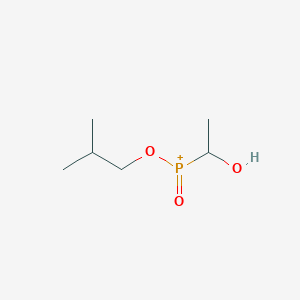
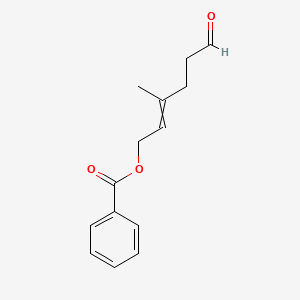

silane](/img/structure/B14387275.png)
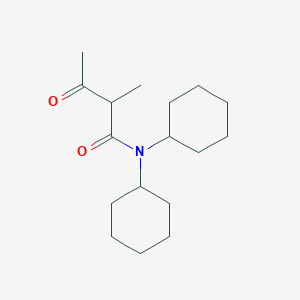
![1-[5-(Hydroxyamino)-3-(hydroxyimino)-3,6-dihydropyrazin-1(2H)-yl]-2-propylpentan-1-one](/img/structure/B14387288.png)
![4,5,6,7-Tetrachloro-2-[(furan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14387290.png)
